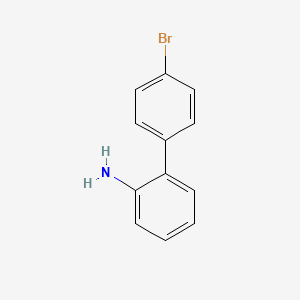

2-(4-bromophenyl)aniline

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-bromophenyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrN/c13-10-7-5-9(6-8-10)11-3-1-2-4-12(11)14/h1-8H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTCNKGRSWYBETH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=C(C=C2)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70463789 | |

| Record name | 2-(4'-bromophenyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70463789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62532-98-3 | |

| Record name | 2-(4'-bromophenyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70463789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(4-bromophenyl)aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(4-bromophenyl)aniline, including its chemical properties, synthesis, reactivity, and potential applications, with a focus on its relevance to drug discovery and materials science.

Core Chemical Properties

This compound, with the CAS number 62532-98-3 , is a biphenylamine derivative.[1] Its structure features a bromo-substituted phenyl group linked to an aniline at the ortho position. This arrangement of functional groups imparts specific reactivity and makes it a valuable intermediate in organic synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 62532-98-3 | [1] |

| Molecular Formula | C₁₂H₁₀BrN | [1] |

| Molecular Weight | 248.12 g/mol | [1] |

| Boiling Point | 354.8°C at 760 mmHg | [1] |

| Melting Point | 168.4°C | [1] |

| Density | 1.432 g/cm³ | [1] |

| Appearance | White to off-white crystalline powder (typical for related compounds) | |

| Solubility | Generally soluble in organic solvents like ethanol and acetone, with limited solubility in water.[2] |

Synthesis and Reactivity

The synthesis of this compound and its derivatives often involves modern cross-coupling reactions, which are fundamental in constructing the biaryl scaffold.

2.1. Synthesis via Suzuki-Miyaura Cross-Coupling

A common and efficient method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction. This involves the palladium-catalyzed reaction between an aryl boronic acid and an aryl halide.

Experimental Protocol: Synthesis of this compound

-

Reactants: 2-bromoaniline (1.0 eq), 4-bromophenylboronic acid (1.2 eq), potassium carbonate (K₂CO₃) (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq).

-

Solvent: A mixture of 1,4-dioxane and water (e.g., 4:1 ratio).

-

Procedure:

-

To a round-bottom flask, add 2-bromoaniline, 4-bromophenylboronic acid, and potassium carbonate.

-

Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon).

-

Add the dioxane/water solvent mixture and degas the solution for 15-20 minutes.

-

Add the palladium catalyst, [Pd(PPh₃)₄], to the reaction mixture.

-

Heat the mixture to reflux (typically 90-100°C) and monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.[3]

-

After completion, cool the reaction mixture to room temperature and dilute with water.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield pure this compound.

-

Diagram: Suzuki-Miyaura Synthesis Workflow

Caption: Workflow for the Suzuki-Miyaura cross-coupling synthesis.

2.2. Chemical Reactivity

The reactivity of this compound is dictated by its two primary functional moieties: the aniline amine group and the aryl bromide.

-

Amino Group (-NH₂): The amino group is a strong activating, ortho- and para-directing group for electrophilic aromatic substitution.[4] However, direct bromination of such activated anilines can lead to polysubstitution.[4][5] To control reactivity, the amino group can be protected as an acetamide, which is less activating.[4][6] The amine also acts as a nucleophile and can undergo acylation, alkylation, and diazotization reactions.

-

Bromo Group (-Br): The bromine atom can be substituted via various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of diverse functional groups at the para-position of the second phenyl ring. This makes the molecule a versatile building block for creating more complex structures.[7]

Applications in Drug Development and Materials Science

Aromatic amines and their derivatives are prevalent in medicinal chemistry and materials science.[8]

3.1. Pharmaceutical Intermediate

The this compound scaffold can be found in molecules designed as potential therapeutic agents. For instance, related quinoline derivatives have been synthesized and investigated as microbial DNA-gyrase inhibitors, showing antibacterial activity, particularly against Gram-positive bacteria like S. aureus.[9][10][11] The bromo- and amino- functionalities serve as handles for molecular hybridization and functionalization to optimize biological activity.[9][12]

Diagram: Hypothetical Drug Discovery Workflow

Caption: A generalized workflow for identifying and optimizing bioactive compounds.

3.2. Materials Science

Triarylamine derivatives, a class to which this compound belongs, are widely used in organic electronics. Specifically, compounds with similar structures serve as intermediates for hole-transporting materials (HTMs) in Organic Light-Emitting Diodes (OLEDs) and perovskite solar cells.[7][13] The bromine atom allows for further chemical modifications to fine-tune the electronic properties of the final material, enhancing device performance and stability.[7]

Potential Signaling Pathway Interactions

While direct studies on this compound's effect on specific signaling pathways are not widely published, its derivatives and related compounds have been implicated in various cellular processes.

-

DNA Gyrase Inhibition: As mentioned, quinoline derivatives synthesized from related structures can inhibit bacterial DNA gyrase, an enzyme crucial for DNA replication.[10][11] This inhibition disrupts bacterial cell division, leading to an antibacterial effect.

-

Oxidative Stress Pathways: Aniline derivatives can be metabolized by cytochrome P450 enzymes, potentially leading to the formation of reactive metabolites and inducing oxidative stress.[8] Conversely, some phytochemicals with aniline-like structures have been shown to activate the Nrf2/ARE signaling pathway , a key cellular defense mechanism against oxidative stress.[14] This pathway upregulates the expression of antioxidant enzymes. Further research would be needed to determine if this compound or its derivatives could modulate this pathway.

Diagram: Simplified Nrf2/ARE Signaling Pathway

Caption: Overview of the Nrf2 antioxidant response pathway.

This guide provides a foundational understanding of this compound, highlighting its synthesis, chemical behavior, and significance as a versatile intermediate for developing novel pharmaceuticals and advanced materials. Further research into its biological activities and material properties will continue to unlock its full potential.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. 4-Bromoaniline: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. m.youtube.com [m.youtube.com]

- 6. studylib.net [studylib.net]

- 7. innospk.com [innospk.com]

- 8. Recent Advances and Outlook for the Isosteric Replacement of Anilines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. ossila.com [ossila.com]

- 14. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Physicochemical Properties of 2-(4-bromophenyl)aniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-bromophenyl)aniline, a substituted biphenylamine, represents a core structural motif in various fields of chemical research, including medicinal chemistry and materials science. Its physicochemical properties are fundamental to understanding its behavior in biological and chemical systems, guiding its potential applications in drug design and synthesis. This technical guide provides a comprehensive overview of the known physicochemical characteristics of this compound, alongside detailed experimental methodologies for their determination.

Core Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These values are crucial for predicting the compound's behavior in various environments, including its absorption, distribution, metabolism, and excretion (ADME) profile in biological systems.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₀BrN | [1] |

| Molecular Weight | 248.12 g/mol | [1] |

| Boiling Point | 354.8 °C at 760 mmHg | [1] |

| Density | 1.432 g/cm³ | [1] |

| Flash Point | 168.4 °C | [1] |

Experimental Protocols

Detailed and reproducible experimental protocols are paramount for the accurate characterization of a compound's physicochemical properties. The following are standard methodologies that can be employed to determine the key properties of this compound.

Synthesis of this compound

The synthesis of this compound can be achieved through several modern cross-coupling reactions. The Suzuki-Miyaura coupling, Ullmann condensation, and Buchwald-Hartwig amination are prominent methods for the formation of the critical carbon-nitrogen bond.

1. Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction is a versatile method for forming carbon-carbon bonds. In the context of synthesizing the target compound, it would involve the coupling of a bromo-substituted aniline with a phenylboronic acid or vice versa.

2. Ullmann Condensation: This copper-catalyzed reaction is a classical method for the formation of diaryl ethers, thioethers, and amines. It typically requires high temperatures and polar solvents.

3. Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a highly efficient method for the formation of C-N bonds and is widely used in the synthesis of aryl amines.

Below is a logical workflow for the synthesis of this compound via a Suzuki-Miyaura coupling reaction.

Determination of Physicochemical Properties

1. Melting Point:

-

Apparatus: Digital melting point apparatus.

-

Procedure: A small, dry sample of the purified compound is packed into a capillary tube. The tube is placed in the melting point apparatus, and the temperature is gradually increased. The temperature range from which the sample starts to melt to when it becomes completely liquid is recorded as the melting point.

2. Solubility:

-

Apparatus: Vials, analytical balance, magnetic stirrer, and a method for quantifying the dissolved compound (e.g., UV-Vis spectrophotometer or HPLC).

-

Procedure: An excess amount of the compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO). The mixture is stirred at a constant temperature until equilibrium is reached. The saturated solution is then filtered, and the concentration of the dissolved compound is determined.

3. pKa Determination:

-

Apparatus: pH meter, autoburette, and a temperature-controlled vessel.

-

Procedure (Potentiometric Titration): A solution of the compound in a suitable solvent (e.g., water-ethanol mixture) is titrated with a standardized solution of a strong acid or base. The pH is measured after each addition of the titrant. The pKa is determined from the inflection point of the resulting titration curve.

4. LogP Determination (Shake-Flask Method):

-

Apparatus: Separatory funnel, analytical balance, UV-Vis spectrophotometer or HPLC.

-

Procedure: A known amount of the compound is dissolved in a biphasic system of n-octanol and water. The mixture is shaken until equilibrium is reached. The two phases are then separated, and the concentration of the compound in each phase is determined. The logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Spectroscopic Data

While specific spectra for this compound are not available in the public domain, the following outlines the expected features and the methodologies for obtaining them.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would provide information on the number and chemical environment of the hydrogen atoms in the molecule. The aromatic region would show complex splitting patterns corresponding to the protons on the two phenyl rings.

-

¹³C NMR: The carbon-13 NMR spectrum would indicate the number of different carbon environments. The chemical shifts would be characteristic of the aromatic carbons and those bonded to bromine and nitrogen.

2. Infrared (IR) Spectroscopy:

-

The IR spectrum would show characteristic absorption bands for the N-H stretching of the secondary amine, C-N stretching, C-H stretching of the aromatic rings, and C-Br stretching.

3. Mass Spectrometry (MS):

-

The mass spectrum would show the molecular ion peak (M+) and a characteristic M+2 peak of similar intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br). Fragmentation patterns would provide further structural information.

The logical relationship for spectroscopic analysis is depicted below.

Biological Activity and Signaling Pathways

Currently, there is no specific information available in the scientific literature regarding the biological activities or the signaling pathways directly modulated by this compound. However, the biphenylamine scaffold is present in a number of biologically active molecules. Research into the biological effects of this specific compound would be a novel area of investigation. A general workflow for investigating potential biological activity is proposed below.

Conclusion

This technical guide provides a summary of the currently available physicochemical data for this compound and outlines the standard experimental protocols for the determination of its key properties. While there is a lack of extensive experimental data for this specific molecule in the public domain, the methodologies and general principles described herein provide a solid foundation for researchers and drug development professionals to fully characterize and explore the potential of this compound. Further research is warranted to elucidate its complete physicochemical profile and to investigate its potential biological activities.

References

2-(4-bromophenyl)aniline molecular structure and weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and potential applications of 2-(4-bromophenyl)aniline. The information is intended to support research and development activities in the fields of medicinal chemistry, materials science, and organic synthesis.

Molecular Structure and Properties

This compound, with the CAS number 62532-98-3, is a biaryl amine. Its structure consists of an aniline ring substituted at the 2-position with a 4-bromophenyl group.

Molecular Structure:

Br-C6H4-C6H4-NH2

The presence of the amino group on one phenyl ring and the bromine atom on the other imparts a specific polarity and reactivity to the molecule, making it a valuable intermediate in organic synthesis.

Quantitative Physicochemical Data:

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₀BrN | [1] |

| Molecular Weight | 248.12 g/mol | [1] |

| Boiling Point | 354.8 °C at 760 mmHg | [1] |

| Flash Point | 168.4 °C | [1] |

| Density | 1.432 g/cm³ | [1] |

Synthesis of this compound

The primary synthetic route to this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an organoboron compound. For the synthesis of this compound, this typically involves the coupling of 2-bromoaniline with 4-bromophenylboronic acid or vice versa.

General Experimental Protocol: Suzuki-Miyaura Coupling

The following is a general procedure for the Suzuki-Miyaura cross-coupling to synthesize 2-aminobiphenyls, which can be adapted for this compound.

Materials:

-

Aryl halide (e.g., 2-bromoaniline or 1-bromo-4-iodobenzene)

-

Arylboronic acid (e.g., 4-bromophenylboronic acid or 2-aminophenylboronic acid)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst like a palladacycle)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Solvent (e.g., Toluene, Dioxane, DMF, often with water)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To a reaction vessel, add the aryl halide (1.0 eq.), arylboronic acid (1.1-1.5 eq.), palladium catalyst (0.01-0.05 eq.), and base (2.0-3.0 eq.).

-

The vessel is then evacuated and backfilled with an inert gas several times.

-

Degassed solvent(s) are added to the reaction mixture.

-

The mixture is heated to a temperature typically ranging from 80 to 110 °C and stirred for several hours until the reaction is complete (monitored by TLC or GC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate).

-

The organic layer is washed with water and brine, then dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.

Figure 1. General workflow for the synthesis of this compound via Suzuki-Miyaura coupling.

Spectroscopic Characterization

Expected ¹H NMR Data:

-

A broad singlet corresponding to the -NH₂ protons.

-

A series of multiplets in the aromatic region (approximately 6.5-7.6 ppm) corresponding to the protons on the two phenyl rings. The protons on the aniline ring will likely appear at a higher field (more shielded) compared to those on the bromophenyl ring due to the electron-donating effect of the amino group. The protons ortho to the bromine atom will be deshielded.

Expected ¹³C NMR Data:

-

Multiple signals in the aromatic region (approximately 115-150 ppm). The carbon attached to the amino group will be shielded, while the carbon attached to the bromine atom will be deshielded.

Applications in Research and Development

This compound and its derivatives are of interest in several areas of research and development, particularly in medicinal chemistry and materials science.

Drug Development

Aniline and its derivatives are common structural motifs in many pharmaceutical compounds. The 2-aminobiphenyl scaffold is a core structure in a number of biologically active molecules. The bromine atom in this compound serves as a useful handle for further chemical modifications, allowing for the synthesis of a library of derivatives for structure-activity relationship (SAR) studies. Derivatives of similar bromo-functionalized anilines have been investigated for their potential as antimicrobial and anticancer agents.

Organic Electronics

Triarylamine derivatives, which can be synthesized from precursors like this compound, are widely used as hole-transporting materials in organic light-emitting diodes (OLEDs). The bromine atom can be used in subsequent cross-coupling reactions to build more complex, conjugated molecules with tailored electronic properties for use in organic electronics.

Figure 2. Synthesis and potential application pathways for this compound.

Safety Information

Detailed safety information for this compound is not widely available. However, based on the safety profiles of similar aniline and bromoaniline compounds, it should be handled with care.

General Hazards:

-

Toxicity: Aniline and its derivatives are generally considered toxic and can be harmful if inhaled, ingested, or absorbed through the skin.

-

Irritation: May cause skin and eye irritation.

-

Environmental Hazard: Potentially harmful to aquatic life.

Recommended Precautions:

-

Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

It is highly recommended to consult a comprehensive Safety Data Sheet (SDS) for this specific compound before use.

References

Spectroscopic Profile of 2-(4-bromophenyl)aniline: A Technical Guide

Introduction

2-(4-bromophenyl)aniline, a biphenyl derivative, is a molecule of interest in the fields of medicinal chemistry and materials science. Its structural motif, featuring two connected phenyl rings with amino and bromo substituents, makes it a versatile building block for the synthesis of more complex organic molecules. An in-depth understanding of its spectroscopic characteristics is paramount for its identification, characterization, and quality control in research and development settings. This technical guide provides a detailed overview of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for this compound, alongside a comprehensive experimental protocol for acquiring such data.

Predicted ¹H and ¹³C NMR Spectral Data

The chemical shifts (δ) in NMR spectroscopy are highly dependent on the electronic environment of the nuclei. For this compound, the electron-donating amino group (-NH₂) and the electron-withdrawing bromine atom (-Br) significantly influence the chemical shifts of the aromatic protons and carbons. The predicted data is presented in the tables below.

Predicted ¹H NMR Data (Solvent: CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.50 | d (J ≈ 8.4 Hz) | 2H | H-2', H-6' |

| ~ 7.35 | d (J ≈ 8.4 Hz) | 2H | H-3', H-5' |

| ~ 7.20 | td (J ≈ 7.6, 1.6 Hz) | 1H | H-4 |

| ~ 7.10 | dd (J ≈ 7.6, 1.6 Hz) | 1H | H-6 |

| ~ 6.85 | td (J ≈ 7.6, 1.2 Hz) | 1H | H-5 |

| ~ 6.80 | dd (J ≈ 7.6, 1.2 Hz) | 1H | H-3 |

| ~ 3.70 | br s | 2H | -NH₂ |

Predicted ¹³C NMR Data (Solvent: CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 145.0 | C-2 |

| ~ 140.0 | C-1' |

| ~ 132.0 | C-3', C-5' |

| ~ 131.0 | C-4 |

| ~ 130.0 | C-2', C-6' |

| ~ 129.0 | C-6 |

| ~ 122.0 | C-4' |

| ~ 119.0 | C-5 |

| ~ 116.0 | C-3 |

| ~ 115.0 | C-1 |

Experimental Protocol for NMR Data Acquisition

The following is a generalized protocol for the acquisition of high-quality ¹H and ¹³C NMR spectra of this compound.

1. Sample Preparation

-

Sample Purity: Ensure the sample of this compound is of high purity to avoid interference from impurities in the NMR spectrum.

-

Solvent Selection: Use a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds. Other potential solvents include dimethyl sulfoxide-d₆ (DMSO-d₆) or acetone-d₆.

-

Concentration: For ¹H NMR, dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of the deuterated solvent. For the less sensitive ¹³C NMR, a more concentrated sample of 20-50 mg is recommended.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Sample Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C. Shim the magnetic field to achieve optimal homogeneity, which is crucial for sharp spectral lines.

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse sequence is typically used.

-

Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-10 ppm).

-

Acquisition Time: Typically 2-4 seconds.

-

Relaxation Delay: A delay of 1-5 seconds between pulses to allow for full spin relaxation.

-

Number of Scans: For a sample of sufficient concentration, 8-16 scans are usually adequate.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance the signal-to-noise ratio.

-

Spectral Width: Set a spectral width to cover the entire range of carbon chemical shifts (e.g., 0-160 ppm).

-

Acquisition Time: Typically 1-2 seconds.

-

Relaxation Delay: A delay of 2-5 seconds.

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to obtain a good signal-to-noise ratio.

-

3. Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction: Correct the baseline to be flat and at zero intensity.

-

Referencing: Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

-

Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons corresponding to each signal.

-

Peak Picking: Identify the chemical shift of each peak in both ¹H and ¹³C spectra.

Visualization of this compound

The following diagram illustrates the chemical structure of this compound with atom numbering corresponding to the predicted NMR assignments.

Figure 1. Chemical structure of this compound with atom numbering.

In-Depth Technical Guide: Mass Spectrometry Analysis of 2-(4-bromophenyl)aniline

This guide provides a comprehensive overview of the mass spectrometry analysis of 2-(4-bromophenyl)aniline, a crucial technique for its identification and characterization in complex matrices. This document is intended for researchers, scientists, and professionals in drug development and analytical chemistry.

Introduction

This compound, a derivative of biphenyl, is a compound of interest in various fields, including synthetic chemistry and drug discovery. Mass spectrometry (MS) is an indispensable tool for the structural elucidation and quantification of such molecules. When coupled with a separation technique like Gas Chromatography (GC-MS), it offers high sensitivity and specificity. This guide will delve into the anticipated mass spectral characteristics of this compound, a detailed experimental protocol for its analysis, and a summary of its expected mass spectrometric data.

Predicted Mass Spectrum and Fragmentation

The mass spectrum of this compound is expected to be characterized by a distinctive isotopic pattern for the molecular ion due to the presence of the bromine atom. Bromine has two stable isotopes, 79Br and 81Br, with a near 1:1 natural abundance. This results in two molecular ion peaks ([M]+ and [M+2]+) of almost equal intensity.

The molecular formula for this compound is C12H10BrN. The nominal molecular weight is 247 g/mol for the 79Br isotope and 249 g/mol for the 81Br isotope.

Key Fragmentation Pathways:

The fragmentation of this compound under electron ionization (EI) is predicted to follow pathways characteristic of aromatic amines and biphenyl compounds. The molecular ion is energetically unstable and can break into smaller fragments.[1]

-

Loss of H radical: A common fragmentation for amines is the loss of a hydrogen atom from the amine group, leading to an [M-1]+ ion.

-

Loss of NH2 radical: Cleavage of the C-N bond can result in the loss of an amino radical, forming a stable biphenyl cation.

-

Loss of Br radical: The C-Br bond can also cleave, leading to the loss of a bromine radical.

-

Loss of HCN: A characteristic fragmentation of anilines involves the loss of a neutral hydrogen cyanide molecule from the aniline ring.[2]

Quantitative Data Summary

The following table summarizes the predicted key ions and their corresponding mass-to-charge ratios (m/z) for this compound in a mass spectrum.

| Ion Description | Predicted m/z (79Br) | Predicted m/z (81Br) | Relative Abundance |

| Molecular Ion ([M]+) | 247 | 249 | High (Isotopic pair) |

| [M-H]+ | 246 | 248 | Moderate |

| [M-NH2]+ | 230 | 232 | Moderate |

| [M-Br]+ | 168 | - | High |

| [M-H-HCN]+ | 219 | 221 | Low |

| [C6H4Br]+ | 155 | 157 | Moderate |

| [C6H5]+ | 77 | - | Moderate |

Experimental Protocol: GC-MS Analysis

This section outlines a typical Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the analysis of this compound. Aromatic amines are often amenable to GC-MS analysis, sometimes requiring derivatization to improve volatility and thermal stability, though this protocol assumes direct analysis.[3][4]

4.1. Instrumentation

-

Gas Chromatograph: Agilent 7890B GC System (or equivalent)

-

Mass Spectrometer: Agilent 5977A MSD (or equivalent)

-

GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

4.2. GC Parameters

-

Injector Temperature: 280 °C

-

Injection Mode: Splitless (1 µL injection volume)

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes

-

Ramp: 15 °C/min to 300 °C

-

Final hold: 300 °C for 5 minutes

-

4.3. MS Parameters

-

Ionization Mode: Electron Ionization (EI)

-

Electron Energy: 70 eV

-

Ion Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Mass Scan Range: m/z 50 - 350

-

Solvent Delay: 5 minutes

4.4. Sample Preparation

-

Dissolve a known quantity of this compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a final concentration of 1 mg/mL.

-

Perform serial dilutions to prepare working standards in the range of 1-100 µg/mL.

-

Inject 1 µL of the sample or standard into the GC-MS system.

Visualizations

The following diagrams illustrate the logical workflow of the GC-MS analysis and the proposed fragmentation pathway for this compound.

Caption: GC-MS analysis workflow for this compound.

Caption: Proposed EI fragmentation of this compound.

References

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 3. GC/MS analysis of biologically important aromatic amines. Application to human dosimetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Infrared (IR) Spectroscopy of 2-Aminobiphenyl Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the infrared (IR) spectroscopy of 2-aminobiphenyl and its derivatives. It covers the characteristic vibrational frequencies, experimental protocols for sample analysis, and a logical workflow for spectral interpretation, designed to aid researchers in the structural elucidation and characterization of these compounds, which are significant in medicinal chemistry and materials science.

Core Principles of IR Spectroscopy of 2-Aminobiphenyl Derivatives

Infrared spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules. When a molecule is exposed to infrared radiation, it absorbs energy at specific frequencies corresponding to the vibrations of its chemical bonds. For 2-aminobiphenyl and its derivatives, the IR spectrum reveals key information about the functional groups present, including the N-H and C-N bonds of the amino group, the aromatic C-H and C=C bonds of the biphenyl backbone, and the vibrations of any substituent groups.

The vibrational modes of 2-aminobiphenyl can be broadly categorized as stretching (symmetric and asymmetric), in-plane bending, and out-of-plane bending. The positions of these absorption bands are influenced by the electronic effects of substituents on the biphenyl rings and on the amino group.

Characteristic Infrared Absorption Frequencies

The following table summarizes the key IR absorption frequencies for 2-aminobiphenyl. These values serve as a baseline for interpreting the spectra of its derivatives. Substituents on the aromatic rings or the amine nitrogen can cause shifts in these frequencies.

| Vibrational Mode | Functional Group | Expected Absorption Range (cm⁻¹) | Notes |

| Asymmetric & Symmetric N-H Stretch | Primary Aromatic Amine | 3489 - 3300 | Primary amines typically show two distinct bands in this region.[1] The presence of two bands is a hallmark of the -NH₂ group. |

| Aromatic C-H Stretch | Aromatic Ring | 3100 - 3000 | These are typically sharp, medium-intensity bands appearing at slightly higher wavenumbers than aliphatic C-H stretches.[2] |

| N-H Bending (Scissoring) | Primary Aromatic Amine | 1650 - 1580 | This bending vibration is a key indicator for primary amines.[1] |

| Aromatic C=C In-Ring Stretch | Aromatic Ring | 1625 - 1400 | Aromatic rings typically exhibit a series of sharp bands in this region, which can be useful for confirming the aromatic nature of the compound.[2] |

| C-N Stretch | Aromatic Amine | 1335 - 1250 | The stretching vibration of the carbon-nitrogen bond in aromatic amines is typically strong.[1] |

| Aromatic C-H Out-of-Plane Bending | Aromatic Ring | 900 - 675 | The pattern of these strong bands can sometimes provide information about the substitution pattern on the aromatic rings.[2] |

Note: The exact positions of these bands can vary depending on the specific derivative, the physical state of the sample (solid, liquid, or gas), and the sample preparation method.

Experimental Protocols for FT-IR Analysis

Accurate and reproducible IR spectra are contingent on proper sample preparation and instrument operation. For solid 2-aminobiphenyl derivatives, the following experimental protocols are recommended.

Sample Preparation: KBr Pellet Method

This is a common technique for obtaining high-quality spectra of solid samples.

Materials:

-

2-aminobiphenyl derivative (1-2 mg)

-

Potassium bromide (KBr), IR grade (100-200 mg)

-

Agate mortar and pestle

-

Hydraulic press with pellet die

-

FT-IR spectrometer

Procedure:

-

Gently dry the KBr powder in an oven at ~110°C for 2-4 hours to remove any adsorbed water and store it in a desiccator.

-

Place a small amount of KBr (about 100 mg) in the agate mortar and grind it to a fine powder.

-

Add 1-2 mg of the 2-aminobiphenyl derivative to the mortar.

-

Thoroughly mix and grind the sample and KBr together for several minutes until a fine, homogeneous powder is obtained.

-

Transfer a portion of the mixture to the pellet die.

-

Assemble the die and place it in the hydraulic press.

-

Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

-

Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer.

Instrumentation and Data Acquisition

Instrument:

-

A Fourier Transform Infrared (FTIR) spectrometer equipped with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.

Typical Parameters:

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

-

Background: A background spectrum of the empty sample compartment (or a pure KBr pellet) should be recorded before scanning the sample.

Visualization of Workflows and Concepts

To facilitate a deeper understanding, the following diagrams, generated using the DOT language, illustrate key processes and concepts in the IR analysis of 2-aminobiphenyl derivatives.

The diagram above outlines the sequential steps involved in preparing a solid sample using the KBr pellet method and acquiring its infrared spectrum.

This flowchart illustrates a systematic approach to interpreting the IR spectrum of a 2-aminobiphenyl derivative, starting from identifying key functional group absorptions to proposing a final structure.

Conclusion

The infrared spectroscopy of 2-aminobiphenyl derivatives is a cornerstone technique for their synthesis and characterization. A thorough understanding of the characteristic absorption frequencies, coupled with meticulous experimental technique, allows for the unambiguous identification of the key structural features of these molecules. The provided data and protocols serve as a valuable resource for researchers in the fields of synthetic chemistry, drug discovery, and materials science, enabling the confident structural elucidation of this important class of compounds.

References

The "Ortho Effect": An In-Depth Technical Guide to the Key Structural Features of Ortho-Substituted Anilines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical structural features of ortho-substituted anilines, a class of compounds with significant implications in medicinal chemistry and materials science. The unique electronic and steric interactions arising from substitution at the ortho position give rise to a phenomenon known as the "ortho effect," which profoundly influences the chemical, physical, and biological properties of these molecules. This guide delves into the intricacies of these effects, offering quantitative data, detailed experimental protocols, and visual representations to facilitate a deeper understanding for researchers and drug development professionals.

The Ortho Effect: A Combination of Steric and Electronic Influences

The "ortho effect" in substituted anilines refers to the observation that ortho-substituted anilines often exhibit properties that are anomalous when compared to their meta- and para-isomers. This effect is a complex interplay of steric hindrance and electronic interactions. Irrespective of whether the substituent is electron-donating or electron-withdrawing, ortho-substituted anilines are generally weaker bases than aniline itself. This is attributed to a combination of steric hindrance to protonation and the destabilization of the resulting anilinium ion.[1][2] Upon protonation, the amino group's hybridization changes from sp2 to sp3, leading to a tetrahedral geometry. This change increases steric repulsion between the ortho-substituent and the hydrogens of the anilinium ion, making the conjugate acid less stable and thus reducing the basicity of the parent aniline.[2]

Quantitative Analysis of Structural and Physicochemical Properties

The structural and physicochemical properties of ortho-substituted anilines are significantly modulated by the nature of the ortho-substituent. These changes can be quantified through various analytical techniques.

Basicity (pKa Values)

The basicity of anilines, expressed as the pKa of their conjugate acids, is a key parameter influenced by the ortho effect. The presence of a substituent at the ortho position generally lowers the basicity compared to the corresponding para-isomer, a trend that is not solely explained by electronic effects.

| Substituent | o-pKa | m-pKa | p-pKa |

| -H | 4.58 | 4.58 | 4.58 |

| -CH3 | 4.39 | 4.69 | 5.12 |

| -Cl | 2.64 | 3.34 | 3.98 |

| -NO2 | -0.29 | 2.50 | 1.02 |

| -NH2 | 4.47 | 4.88 | 6.08 |

| -OCH3 | 4.49 | 4.20 | 5.29 |

Data compiled from multiple sources.

Molecular Geometry: Bond Lengths and Angles

Computational studies and experimental data reveal that ortho-substituents can significantly alter the geometry of the aniline molecule, including the C-N bond length and the planarity of the amino group. Electron-donating groups tend to increase the C-N bond length, while electron-withdrawing groups have the opposite effect.[3] The planarity of the amino group, described by the out-of-plane angle of the NH2 group relative to the benzene ring, is also affected. For instance, an amino group at the ortho position can increase the C-N bond length to approximately 1.4Å and decrease the HNH bond angle to around 109°, leading to a more non-planar structure.

| Substituent | C-N Bond Length (Å) (Calculated) | H-N-H Bond Angle (°) (Calculated) |

| -H | 1.402 | 113.1 |

| o-NH2 | 1.400 | 109 |

| p-CHO | - | - |

Note: Experimental and computational values can vary. The data presented here is for illustrative purposes.

Intramolecular Hydrogen Bonding

A key structural feature in many ortho-substituted anilines is the potential for intramolecular hydrogen bonding (IMHB) between the amino group and the ortho-substituent. This interaction can have a profound impact on the molecule's conformation, reactivity, and biological activity.

Detection and Assessment of IMHB

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the assessment of IMHB. The chemical shift of the N-H proton in different solvents, such as deuterated chloroform (CDCl3) and dimethyl sulfoxide (DMSO-d6), can provide quantitative information about the strength of the hydrogen bond.[4][5] A smaller difference in the N-H chemical shift between these two solvents is indicative of a stronger IMHB.[5]

Caption: Workflow for assessing intramolecular hydrogen bonding using NMR.

Experimental Protocols

General Protocol for the Synthesis of Ortho-Haloanilines

This protocol provides a general method for the synthesis of ortho-haloanilines, which are valuable precursors in organic synthesis.

Materials:

-

Aniline

-

N-Halosuccinimide (NCS, NBS, or NIS)

-

Solvent (e.g., Dichloromethane, Acetonitrile)

-

Stirring apparatus

-

Reaction vessel

-

Purification equipment (e.g., column chromatography)

Procedure:

-

Dissolve aniline in the chosen solvent in a reaction vessel.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the N-halosuccinimide in portions to the stirred solution.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, quench the reaction with a suitable reagent (e.g., sodium thiosulfate solution for NIS).

-

Extract the product with an organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure.

-

Purify the crude product by column chromatography to obtain the desired ortho-haloaniline.

Note: This is a generalized protocol and may require optimization for specific substrates and scales.

Spectroscopic Characterization of Ortho-Substituted Anilines

A combination of spectroscopic techniques is essential for the unambiguous characterization of ortho-substituted anilines.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the chemical environment of protons, including the N-H protons, which can indicate hydrogen bonding.

-

¹³C NMR: Reveals the carbon skeleton of the molecule.

2. Infrared (IR) Spectroscopy:

-

The N-H stretching vibrations (typically in the range of 3300-3500 cm⁻¹) can provide information about hydrogen bonding. A shift to lower wavenumbers is often observed in the presence of IMHB.

3. Mass Spectrometry (MS):

-

Determines the molecular weight and provides information about the fragmentation pattern of the molecule, aiding in structure elucidation.

Logical Relationships and Signaling Pathways in Drug Development

The structural features of ortho-substituted anilines are critically important in drug design and development. Their unique conformations and electronic properties can influence their binding to biological targets and their overall pharmacological profile.

Caption: Logical flow of how structural features impact biological activity.

Conclusion

The "ortho effect" in substituted anilines is a multifaceted phenomenon that significantly impacts their structural and functional properties. For researchers and professionals in drug development, a thorough understanding of these features is paramount for the rational design of new chemical entities with desired pharmacological profiles. The ability to predict and control the consequences of ortho-substitution through careful molecular design will continue to be a key driver of innovation in medicinal chemistry and related fields. The replacement of the aniline moiety with bioisosteres is an active area of research to mitigate potential toxicities associated with the aniline scaffold.[2]

References

The Rising Potential of 2-(4-Bromophenyl)aniline Derivatives in Therapeutic Development: A Technical Overview

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today details the burgeoning biological activities of 2-(4-bromophenyl)aniline derivatives, highlighting their potential in oncology, infectious diseases, and enzyme inhibition. This in-depth whitepaper serves as a critical resource for researchers, scientists, and professionals in drug development, offering a structured compilation of quantitative data, detailed experimental methodologies, and visual representations of molecular interactions and experimental designs.

The this compound scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological effects. This guide systematically organizes the current body of research, providing a clear and concise summary of the therapeutic promise of this class of compounds.

Anticancer Activity: A Prominent Frontier

Derivatives of this compound have shown significant cytotoxic effects against various cancer cell lines. Notably, substituted 4-anilino-6-bromoquinazolines have demonstrated potent activity against HeLa and MCF-7 breast cancer cells. The presence of a 2-(4-chlorophenyl) substitution on the quinazoline ring was found to be crucial for significant cytotoxicity against HeLa cells.[1] Furthermore, replacement of the 6-bromo substituent with a 4-fluorophenyl group led to superior activity against HeLa cells compared to the standard drug Gefitinib.[1]

Another class of compounds, 2-(4-fluorophenyl)-N-halophenylacetamides, which can be considered derivatives of the core topic structure, have also been evaluated for their anticancer properties. These compounds exhibited cytotoxic effects against a panel of cancer cell lines, including PC3 (prostate), HeLa (cervical), ACHN (renal), MCF-7 (breast), and HL-60 (promyelocytic leukemia).

Table 1: Cytotoxic Activity of this compound Derivatives and Related Compounds

| Compound Class | Cell Line | Activity (LC50/IC50, µM) | Reference |

| 4-(3-Fluoroanilino)-6-bromoquinazoline | MCF-7 | 0.86 | [1] |

| 4-(4-Bromoanilino)-2-(4-chlorophenyl)-6-bromoquinazoline | MCF-7 | 0.90 | [1] |

| 4-(2,4-Difluoroanilino)-2-(4-chlorophenyl)-6-bromoquinazoline | MCF-7 | 0.56 | [1] |

| 4-(4-Bromoanilino)-6-(4-fluorophenyl)quinazoline | HeLa | 3.18 | [1] |

| 4-(3-Chloroanilino)-2-(4-chlorophenyl)-6-(4-fluorophenyl)quinazoline | HeLa | 5.24 | [1] |

| Gefitinib (Reference) | MCF-7 | 0.51 | [1] |

| Gefitinib (Reference) | HeLa | 2.37 | [1] |

| 2-(4-Fluorophenyl)-N-(2-chlorophenyl)acetamide | PC3 | 102 | [2] |

Antimicrobial and Enzyme Inhibitory Potential

Beyond oncology, these derivatives have demonstrated promising activity against microbial pathogens. For instance, novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives have shown potent inhibitory activity against S. aureus, E. coli, and C. albicans.[3] Specifically, certain derivatives exhibited 4- to 16-fold more activity than the reference antibiotic, neomycin.[3]

The mechanism of action for some of these compounds has been elucidated, with microbial DNA gyrase being a key target.[4][5] A series of 2-(4-bromophenyl)quinoline-4-carbohydrazide derivatives were designed and synthesized as microbial DNA-gyrase inhibitors, with some compounds showing IC50 values in the low micromolar range.[4][5]

In the realm of enzyme inhibition, 2-substituted aniline pyrimidine derivatives have been identified as potent dual inhibitors of Mer and c-Met kinases, which are implicated in cancer progression.[6] Additionally, certain 4-anilino-6-bromoquinazolines have shown inhibitory effects against epidermal growth factor receptor tyrosine kinase (EGFR-TK).[1]

Table 2: Antimicrobial and Enzyme Inhibitory Activity of this compound Derivatives

| Compound Class | Target Organism/Enzyme | Activity (MIC/IC50) | Reference |

| 2-(2-(4-Bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives | S. aureus, E. coli, C. albicans | Potent (4-16x > Neomycin) | [3] |

| 2-(4-Bromophenyl)quinoline-4-carbohydrazide derivative (Compound 10) | S. aureus DNA gyrase | 8.45 µM | [4][5] |

| 2-(4-Bromophenyl)quinoline-4-carbohydrazide derivative (Compound 6b) | S. aureus DNA gyrase | 33.64 µM | [4][5] |

| Ciprofloxacin (Reference) | S. aureus DNA gyrase | 3.80 µM | [4][5] |

| 2-Substituted aniline pyrimidine derivatives | Mer/c-Met Kinase | Potent inhibitory activity | [6] |

| 4-Anilino-6-bromoquinazoline derivatives | EGFR-TK | Moderate to significant inhibition | [1] |

Experimental Protocols

A cornerstone of this technical guide is the detailed presentation of experimental methodologies, enabling researchers to replicate and build upon the cited findings.

In Vitro Cytotoxicity Assay (MTT/MTS Assay)

The cytotoxic effects of the synthesized compounds are commonly evaluated using MTT or MTS assays. A typical protocol involves:

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48-72 hours).

-

MTT/MTS Addition: After incubation, the MTT or MTS reagent is added to each well.

-

Incubation: The plates are incubated to allow for the conversion of the tetrazolium salt into formazan by metabolically active cells.

-

Absorbance Reading: The absorbance of the formazan product is measured using a microplate reader at a specific wavelength.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) of the compounds against various microbial strains is determined using the broth microdilution method.

-

Inoculum Preparation: A standardized inoculum of the test microorganism is prepared.

-

Serial Dilution: The test compounds are serially diluted in a suitable broth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the prepared microbial suspension.

-

Incubation: The plates are incubated under appropriate conditions for the specific microorganism.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

DNA Gyrase Supercoiling Assay

The inhibitory activity against DNA gyrase can be assessed using a supercoiling assay.

-

Reaction Mixture: A reaction mixture containing supercoiled plasmid DNA, DNA gyrase enzyme, and varying concentrations of the test compound is prepared in an assay buffer.

-

Incubation: The mixture is incubated to allow the enzyme to perform its supercoiling activity.

-

Reaction Termination: The reaction is stopped, and the DNA is separated by agarose gel electrophoresis.

-

Visualization: The DNA bands are visualized under UV light after staining with an intercalating dye. The inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA and an increase in relaxed DNA.

-

IC50 Determination: The concentration of the compound that inhibits 50% of the DNA gyrase supercoiling activity is determined.

Visualizing the Pathways and Processes

To further elucidate the complex biological interactions and experimental procedures, this guide incorporates diagrams generated using the DOT language.

Caption: EGFR signaling pathway and inhibition by anilinoquinazoline derivatives.

Caption: Workflow for antimicrobial susceptibility testing via broth microdilution.

This comprehensive guide underscores the significant therapeutic potential of this compound derivatives. The presented data and methodologies provide a solid foundation for future research and development efforts aimed at translating these promising compounds into novel clinical candidates.

References

- 1. Synthesis and In Vitro Cytotoxicity of the 4-(Halogenoanilino)-6-bromoquinazolines and Their 6-(4-Fluorophenyl) Substituted Derivatives as Potential Inhibitors of Epidermal Growth Factor Receptor Tyrosine Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. brieflands.com [brieflands.com]

- 3. researchgate.net [researchgate.net]

- 4. Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Solubility of 2-(4-bromophenyl)aniline in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2-(4-bromophenyl)aniline. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document offers a robust qualitative assessment based on the principles of chemical similarity and the known properties of related compounds such as aniline and other halogenated aromatic amines. Furthermore, this guide furnishes a detailed, standard experimental protocol for the quantitative determination of solubility, enabling researchers to generate precise data. This includes a visual representation of the experimental workflow to ensure clarity and reproducibility.

Introduction to this compound

This compound is an aromatic amine with the chemical formula C₁₂H₁₀BrN. Its structure consists of an aniline molecule substituted with a 4-bromophenyl group at the 2-position.

Chemical Structure:

Some key physical and chemical properties are listed below:

-

CAS Number: 62532-98-3[1]

-

Molecular Formula: C₁₂H₁₀BrN[1]

-

Molecular Weight: 248.12 g/mol [1]

-

Boiling Point: 354.8°C at 760 mmHg[1]

-

Density: 1.432 g/cm³[1]

Understanding the solubility of this compound in various organic solvents is crucial for its application in chemical synthesis, purification, and formulation in various industries, including pharmaceuticals and materials science.

Qualitative Solubility Profile

The molecule possesses both a nonpolar biphenyl core and a polar amine (-NH₂) group capable of hydrogen bonding. The large, nonpolar surface area contributed by the two phenyl rings, one of which is further substituted with a bromine atom, is expected to dominate its solubility characteristics.

-

Nonpolar Solvents: Due to the significant nonpolar character of the biphenyl structure, this compound is expected to be soluble in nonpolar organic solvents through van der Waals interactions.

-

Polar Aprotic Solvents: Solubility is also anticipated in polar aprotic solvents, which can engage in dipole-dipole interactions.

-

Polar Protic Solvents: In polar protic solvents, the amine group can act as a hydrogen bond donor and acceptor. However, the large hydrophobic portion of the molecule may limit high solubility in very polar protic solvents like water. Aniline, a parent compound, is only slightly soluble in water (3.6 g/L at 25°C) but shows good solubility in organic solvents like ethanol.[2]

-

Aqueous Solutions: The compound is expected to be practically insoluble in neutral water. However, its solubility is likely to increase in acidic aqueous solutions due to the protonation of the basic amine group to form a more soluble salt, a common characteristic of anilines.[2]

Expected Qualitative Solubility Data

The following table summarizes the expected qualitative solubility of this compound in a range of common organic solvents, categorized by solvent type.

| Solvent Category | Solvent Example | Expected Solubility | Rationale |

| Nonpolar | Hexane | Sparingly Soluble | Primarily van der Waals interactions; the polarity of the amine group may limit high solubility. |

| Toluene | Soluble | Aromatic solvent can interact favorably with the biphenyl structure. | |

| Polar Aprotic | Dichloromethane | Soluble | Good balance for dissolving compounds with both polar and nonpolar features. |

| Ethyl Acetate | Soluble | Can engage in dipole-dipole interactions. | |

| Acetone | Soluble | A polar aprotic solvent that is a good general solvent for many organic compounds. | |

| Acetonitrile | Moderately Soluble | Polarity might be high enough to limit the solubility of the large nonpolar part. | |

| Dimethylformamide (DMF) | Soluble | A strong polar aprotic solvent capable of dissolving a wide range of compounds. | |

| Dimethyl Sulfoxide (DMSO) | Soluble | A strong polar aprotic solvent, often used for compounds with poor solubility. | |

| Polar Protic | Methanol | Moderately Soluble | The amine group can form hydrogen bonds, but the large hydrophobic structure may limit solubility. |

| Ethanol | Moderately Soluble | Similar to methanol, the alkyl chain makes it slightly less polar, potentially improving solubility for the nonpolar part. 4-Bromoaniline is soluble in ethanol.[3] | |

| Water | Insoluble | The large, hydrophobic biphenyl structure is expected to make it poorly soluble in water, similar to other halogenated anilines.[4] | |

| Ethers | Diethyl Ether | Soluble | A relatively nonpolar solvent with some polarity from the oxygen atom, making it a good solvent for many organic compounds. 4-Bromoaniline is soluble in ether.[3][5] |

| Tetrahydrofuran (THF) | Soluble | A cyclic ether that is a good solvent for a wide range of organic compounds. |

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a standardized experimental protocol should be followed. The isothermal shake-flask method is a common and reliable technique.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Methodology:

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvent. The excess solid is necessary to ensure that saturation is reached.

-

Equilibration: Seal the vials tightly and place them in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25°C). Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle. Alternatively, centrifuge the vials at the experimental temperature to ensure clear separation of the supernatant.

-

Sample Withdrawal and Dilution: Carefully withdraw a known volume of the clear supernatant using a pre-heated/cooled pipette to the experimental temperature. Immediately dilute the aliquot with a known volume of a suitable solvent to prevent precipitation.

-

Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of this compound.

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations and generate a calibration curve to quantify the concentration in the experimental samples.

-

Calculation: Calculate the solubility from the determined concentration and the dilution factor. The results are typically expressed in units such as g/L or mol/L.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the isothermal shake-flask method.

Caption: A flowchart illustrating the key steps in the experimental determination of solubility.

Signaling Pathways

This compound is primarily known as a chemical intermediate used in organic synthesis. Based on available literature, it is not a compound typically associated with specific biological signaling pathways. Therefore, a diagram of signaling pathways is not applicable in this context.

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound in organic solvents. While specific quantitative data remains to be published, the qualitative assessment presented here, based on chemical principles, offers valuable guidance for researchers. The detailed experimental protocol and workflow diagram provide a clear path for the precise determination of its solubility, which is essential for its effective use in research and development.

References

Navigating the Safe Handling of 2-(4-bromophenyl)aniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the health and safety data pertinent to the handling of 2-(4-bromophenyl)aniline. In the absence of specific safety data for this compound, this guide extrapolates information from structurally similar and potentially hazardous analogues, primarily 4-bromoaniline and aniline, to provide a conservative and robust framework for safe handling and risk assessment.

Hazard Identification and Classification

| Hazard Class | Hazard Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin |

| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |

| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 | H373: May cause damage to organs through prolonged or repeated exposure |

| Hazardous to the Aquatic Environment, Acute Hazard | Category 1 | H400: Very toxic to aquatic life |

| Hazardous to the Aquatic Environment, Long-term Hazard | Category 1 | H410: Very toxic to aquatic life with long lasting effects |

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is crucial for safe handling and storage. The following table presents available data for this compound and its close analogue, 4-bromoaniline.

| Property | This compound | 4-Bromoaniline |

| CAS Number | 62532-98-3 | 106-40-1[1][2] |

| Molecular Formula | C12H10BrN | C6H6BrN[1][3] |

| Molecular Weight | 248.12 g/mol | 172.025 g·mol−1[1] |

| Appearance | Not specified | Colorless to pale yellow crystals[3] |

| Boiling Point | 354.8ºC at 760 mmHg[4] | Not specified |

| Melting Point | Not specified | 60 to 64 °C[1] |

| Flash Point | 168.4ºC[4] | Not specified |

| Density | 1.432 g/cm³[4] | 1.5 g/cm3 [1] |

| Solubility in Water | Not specified | <0.1 g/100 mL at 23 °C[1] |

Toxicological Information

Detailed toxicological data for this compound is not available. The information below is based on data for aniline and is intended to provide a conservative estimate of potential toxicity.

| Toxicity Endpoint | Aniline Data |

| LD50 Oral (Rat) | 250 mg/kg[5] |

| LD50 Dermal (Rabbit) | 820 mg/kg[5] |

| LC50 Inhalation (Mouse) | 248 ppm (4 h)[5] |

Potential Health Effects:

-

Inhalation: May be harmful if inhaled and may cause respiratory tract irritation.[6][7] Aniline inhalation can lead to the formation of methemoglobin, causing dizziness, drowsiness, headache, shortness of breath, and cyanosis (bluish discoloration of the skin).[6]

-

Skin Contact: Toxic in contact with skin and causes skin irritation.[6][8] Aniline is well-absorbed through the skin, which can contribute to systemic toxicity, with effects possibly delayed for several hours.[9]

-

Ingestion: Harmful if swallowed.[6][7] Ingestion of aniline can lead to intense methemoglobinemia, potentially causing asphyxia and damage to the central nervous system.[6]

-

Chronic Exposure: Prolonged or repeated exposure may cause damage to organs, including the liver, kidneys, spleen, and blood.[3][5][8] Aniline is suspected of causing genetic defects and cancer.[5][12][13]

Experimental Protocols for Safe Handling

Given the potential hazards, stringent safety protocols must be followed when handling this compound. The following are detailed methodologies for key aspects of its use in a laboratory setting.

4.1. Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense.

-

Eye and Face Protection: Wear chemical safety goggles and a face shield.[14][15] Eye protection should be tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[14]

-

Skin Protection:

-

Gloves: Wear appropriate chemical-resistant gloves. Gloves must be inspected prior to use, and proper glove removal technique (without touching the glove's outer surface) must be followed.[14][15]

-

Lab Coat/Protective Suit: A complete suit protecting against chemicals or a lab coat should be worn.[14]

-

-

Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[8] If exposure limits are exceeded or irritation is experienced, a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate filter should be used.[8]

4.2. Engineering Controls

-

Ventilation: Use only outdoors or in a well-ventilated area, with a strong preference for a certified chemical fume hood.[8]

-

Safety Equipment: Emergency eyewash stations and safety showers must be readily available in the immediate vicinity of any handling area.[16]

4.3. Handling and Storage

-

Handling:

-

Storage:

-

Store in a tightly closed container in a dry and well-ventilated place.

-

Store locked up.[8]

-

The compound may be light and air-sensitive; consider storage under an inert atmosphere and protected from direct sunlight.[8]

-

Incompatible materials include acids, acid anhydrides, acid chlorides, and chloroformates.[8]

-

4.4. First Aid Measures

Immediate medical attention is required for any exposure.

-

Inhalation: If inhaled, remove the person to fresh air and keep them comfortable for breathing. If not breathing, give artificial respiration. Call a POISON CENTER or doctor immediately.[8]

-

Skin Contact: Take off immediately all contaminated clothing. Wash the skin with plenty of soap and water for at least 15 minutes. Call a POISON CENTER or doctor immediately.[6][8]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Get immediate medical advice/attention.[6][8]

-

Ingestion: Do NOT induce vomiting. Rinse mouth. Call a POISON CENTER or doctor immediately.[8]

4.5. Spill and Disposal Procedures

-

Spill Response:

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[8]

Visualizations

The following diagrams illustrate key safety workflows and logical relationships relevant to handling hazardous chemicals like this compound.

Caption: Hazard identification and risk assessment workflow.

Caption: General workflow for safe chemical handling.

References

- 1. 4-Bromoaniline - Wikipedia [en.wikipedia.org]

- 2. 4-Bromoaniline | BrC6H4NH2 | CID 7807 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Bromoaniline: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. fishersci.com [fishersci.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. synzeal.com [synzeal.com]

- 8. fishersci.com [fishersci.com]

- 9. Aniline | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]

- 10. angenechemical.com [angenechemical.com]

- 11. aksci.com [aksci.com]

- 12. fishersci.com [fishersci.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. static.cymitquimica.com [static.cymitquimica.com]

- 15. cdhfinechemical.com [cdhfinechemical.com]

- 16. fishersci.com [fishersci.com]

The Genesis of a Versatile Scaffold: A Technical Guide to the Discovery and History of Halogenated Diphenylamines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Halogenated diphenylamines represent a cornerstone in the edifice of modern organic and medicinal chemistry. The introduction of halogen atoms onto the diphenylamine framework profoundly influences its electronic properties, lipophilicity, and metabolic stability, thereby unlocking a vast array of applications. From their early use in the dye industry to their contemporary roles as potent pharmaceuticals, flame retardants, and agricultural chemicals, the journey of these compounds is a testament to the power of synthetic chemistry in shaping our world. This in-depth technical guide provides a comprehensive overview of the discovery, historical development, and key synthetic methodologies of halogenated diphenylamines, tailored for researchers, scientists, and drug development professionals.

A Historical Perspective: From Aniline Dyes to Modern Catalysis

The story of halogenated diphenylamines is intrinsically linked to the development of synthetic organic chemistry. While diphenylamine itself was discovered in 1864 by A. W. Hofmann among the distillation products of aniline dyes, the deliberate synthesis and exploration of its halogenated derivatives followed the advent of more sophisticated synthetic methods.

The late 19th and early 20th centuries saw the rise of the Ullmann condensation , a copper-catalyzed reaction that became the workhorse for the synthesis of diaryl ethers and amines. This reaction, first reported by Fritz Ullmann in 1901, provided the first reliable method for constructing the diphenylamine core from an aryl halide and an aniline, paving the way for the synthesis of a wide range of substituted derivatives, including halogenated ones. Early applications of these compounds were primarily in the burgeoning synthetic dye industry, where they served as crucial intermediates.

A paradigm shift in the synthesis of C-N bonds, and consequently halogenated diphenylamines, occurred with the development of the Buchwald-Hartwig amination in the 1980s and its subsequent popularization in the 1990s. This palladium-catalyzed cross-coupling reaction offered milder reaction conditions, broader substrate scope, and higher yields compared to the often harsh conditions of the Ullmann condensation. The seminal work of Stephen L. Buchwald and John F. Hartwig revolutionized the synthesis of arylamines, making previously inaccessible halogenated diphenylamines readily available for investigation in drug discovery and materials science.

Key Synthetic Methodologies: A Comparative Overview

The synthesis of halogenated diphenylamines primarily relies on two powerful cross-coupling reactions: the Ullmann condensation and the Buchwald-Hartwig amination. The choice between these methods often depends on the desired scale, substrate availability, and functional group tolerance.

The Ullmann Condensation

The Ullmann condensation involves the copper-catalyzed reaction of an aryl halide with an amine. Traditionally, the reaction required high temperatures and stoichiometric amounts of copper, often in the form of copper powder or copper salts.

General Reaction Scheme:

Ar-X + Ar'-NH₂ --(Cu catalyst, Base)--> Ar-NH-Ar'

Where Ar-X is a halogenated aryl halide and Ar'-NH₂ is an aniline derivative.

Modern iterations of the Ullmann condensation have seen significant improvements, including the use of ligands to enhance the catalyst's activity and the development of more soluble copper catalysts, allowing for lower reaction temperatures and catalyst loadings.

The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become the method of choice for the synthesis of a vast array of arylamines, including halogenated diphenylamines. It offers significant advantages over the Ullmann condensation in terms of reaction conditions and functional group compatibility.

General Reaction Scheme:

Ar-X + Ar'-NH₂ --(Pd catalyst, Ligand, Base)--> Ar-NH-Ar'

Where Ar-X is a halogenated aryl halide and Ar'-NH₂ is an aniline derivative.

The versatility of the Buchwald-Hartwig amination stems from the wide variety of palladium catalysts and phosphine-based ligands that have been developed, allowing for the coupling of a broad range of aryl halides (including chlorides, bromides, iodides, and triflates) with various amines.

Quantitative Data on Synthesis

The following tables summarize quantitative data for the synthesis of various halogenated diphenylamines using the Ullmann condensation and Buchwald-Hartwig amination.

| Halogenated Diphenylamine | Synthetic Method | Aryl Halide | Amine | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |